1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
Overview
Description
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. The compound has a molecular formula of C9H17N3O.2ClH and a molecular weight of 256.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the cyclization of 1-methylpiperazine with a suitable ketone, followed by purification and conversion to the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms in the spirocyclic ring can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride involves its interaction with specific molecular targets. The compound can engage in hydrogen bonding, π-stacking, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: A related compound with similar structural features but different functional groups.
1,4,9-Triazaspiro[5.5]undecan-5-one: Another similar compound with variations in the spirocyclic ring.
Uniqueness
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable scaffold in medicinal chemistry and other research fields .
Properties
IUPAC Name |
1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c1-12-7-6-11-8(13)9(12)2-4-10-5-3-9;;/h10H,2-7H2,1H3,(H,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMOSKCWFPLURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C12CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.